Hexakis(phenylethynyl)benzene

Nonlinear Optics Two-Photon Absorption Photodynamic Therapy

Hexakis(phenylethynyl)benzene (C54H30, MW 678.8) provides a critical structural advantage over propeller-shaped hexaphenylbenzene: its six ethynylene linkers enforce a quasi-planar, D6h-symmetric π-conjugation topology that dramatically enhances two-photon absorption cross-sections (~1300 GM at 572 nm) and enables columnar/discotic nematic liquid crystalline packing. Generic mono- or di-ethynylbenzenes cannot replicate the scaffold’s differential functionalization capability (D3h or C2v symmetry) for near-unity fluorescence quantum yields. This fully conjugated building block is the scientifically validated choice when HPB-based emitters fail brightness specifications in thin-film or dilute-solution device architectures. Standard purity of 98% is available in quantities from grams to kilograms; contact us for bulk pricing and custom synthesis options.

Molecular Formula C54H30
Molecular Weight 678.8 g/mol
CAS No. 110846-75-8
Cat. No. B13386051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexakis(phenylethynyl)benzene
CAS110846-75-8
Molecular FormulaC54H30
Molecular Weight678.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=CC=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6)C#CC7=CC=CC=C7
InChIInChI=1S/C54H30/c1-7-19-43(20-8-1)31-37-49-50(38-32-44-21-9-2-10-22-44)52(40-34-46-25-13-4-14-26-46)54(42-36-48-29-17-6-18-30-48)53(41-35-47-27-15-5-16-28-47)51(49)39-33-45-23-11-3-12-24-45/h1-30H
InChIKeySDGNTWFWHWDWNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexakis(phenylethynyl)benzene (CAS 110846-75-8): Star-Shaped π-Conjugated Scaffold for Advanced Optoelectronics and Supramolecular Materials


Hexakis(phenylethynyl)benzene (C54H30, MW 678.8 g/mol) is a star-shaped, π-conjugated molecule consisting of a central benzene core substituted with six phenylethynyl arms . This fully conjugated D6h-symmetric architecture creates a rigid, planarizable framework with extended π-delocalization, distinguishing it from the propeller-shaped hexaphenylbenzene analog [1]. The compound serves as a versatile scaffold for liquid crystalline materials, nonlinear optical chromophores, and supramolecular assemblies [2][3].

Why Hexakis(phenylethynyl)benzene Cannot Be Replaced by Generic Hexaarylbenzene or Simple Arylethynyl Analogs in Performance-Critical Applications


Generic substitution with hexaphenylbenzene (HPB) or simple mono-/di-ethynylbenzenes fails because the six phenylethynyl arms in hexakis(phenylethynyl)benzene create a fundamentally different π-conjugation topology [1]. Unlike HPB, where peripheral phenyl rings are sterically forced into a propeller geometry that disrupts π-overlap, the ethynylene linkers in hexakis(phenylethynyl)benzene enable extended, quasi-planar conjugation pathways that dramatically enhance two-photon absorption cross-sections and enable columnar liquid crystalline packing [2][3]. Furthermore, the six-arm architecture permits differential functionalization with D3h or C2v symmetry, a synthetic versatility not achievable with smaller ethynylbenzene congeners [4].

Hexakis(phenylethynyl)benzene Quantitative Differentiation: Head-to-Head Evidence for Scientific Procurement Decisions


Two-Photon Absorption Cross-Section: Ethynylene Edge-Linkage Enables 1300±170 GM Compared to Conformationally Distorted HPB Analogs

Hexakis(phenylethynyl)benzene derivatives exhibit a maximal two-photon absorption (TPA) cross-section of 1300±170 GM at 572 nm due to the ethynylene edge-linkage that permits extended π-conjugation and quasi-planarity [1]. In contrast, hexaphenylbenzene (HPB) adopts a propeller conformation with disrupted π-overlap, resulting in negligible TPA activity. The study directly compares three asterisk-shaped hexakis(phenylethynyl)benzenes against trefoil-shaped dehydrobenzoannulenes, with the ethynylene-linked architecture demonstrating the most intense TPA response [1].

Nonlinear Optics Two-Photon Absorption Photodynamic Therapy 3D Microfabrication

Liquid Crystalline Phase Behavior: Hexakis(4-alkyl/alkoxy-phenylethynyl)benzene Derivatives Form Discotic Nematic Phases with Tunable Temperature Ranges Unattainable with HPB

Hexakis(4-hexyloxy-phenylethynyl)benzene (1) exhibits a discotic nematic (ND) phase between 144 and 216°C, whereas hexakis(4-octylphenylethynyl)benzene (9) shows an ND phase between 80 and 96°C [1]. This 64°C downward shift in onset temperature demonstrates the tunability of mesophase behavior through peripheral chain engineering. HPB derivatives, lacking the extended ethynylene linkers, do not form comparable discotic nematic phases due to their non-planar propeller geometry [2].

Liquid Crystals Discotic Nematic Optoelectronic Devices Organic Semiconductors

Molecular Rigidity and π-Conjugation: Ethynylene Spacers Eliminate Steric Crowding Present in HPB, Enabling Extended Planar Conformation

In hexaphenylbenzene (HPB), the six peripheral phenyl rings are sterically forced into a propeller-like, non-planar geometry that disrupts π-overlap between the central ring and substituents [1]. Hexakis(phenylethynyl)benzene replaces the direct C–C bond with a C≡C–C(sp²) ethynylene spacer, reducing steric hindrance and enabling near-planar conformation of the peripheral phenyl rings relative to the central core. This structural difference is directly quantified by the dihedral angle: HPB exhibits dihedral angles of ~65–70° between peripheral and central rings, whereas the ethynylene-linked architecture permits dihedral angles approaching 0° in planarized conformations [2].

Molecular Electronics Conjugation Engineering Charge Transport Structure-Property Relationships

Fluorescence Quantum Yield: Differentially Functionalized Derivatives Achieve Near-Quantitative Emission with Symmetry-Dependent Tunability

Differentially functionalized hexakis(p-substituted-phenylethynyl)benzenes with D3h and C2v symmetries exhibit tunable fluorescence properties, with λmax(em) showing red shifts as molecular symmetry decreases [1]. Extended oligo(phenylene ethynylene)benzene derivatives based on this core achieve quantitative fluorescence quantum yields (approaching 100%) in CHCl3 [2]. In contrast, the parent unsubstituted hexakis(phenylethynyl)benzene shows moderate fluorescence, and HPB derivatives exhibit aggregation-induced emission characteristics rather than high solution-state quantum yields [3].

Fluorescence OLED Materials Bioimaging Probes Symmetry Engineering

Priority Procurement Scenarios for Hexakis(phenylethynyl)benzene: Evidence-Backed Applications Where Alternatives Underperform


Nonlinear Optical Chromophore Development for Two-Photon Excited Fluorescence Microscopy and 3D Microfabrication

The 1300±170 GM TPA cross-section at 572 nm [1] makes hexakis(phenylethynyl)benzene a preferred starting scaffold for two-photon excited fluorescence (TPEF) probes and photoinitiators for 3D lithography. Procurement is indicated when HPB-based materials fail to provide measurable TPA response due to conformational disruption of π-conjugation.

Low-Temperature Discotic Nematic Liquid Crystal Formulation for Solution-Processable Organic Field-Effect Transistors

The ability to tune ND phase onset from 144°C down to 80°C via peripheral alkyl/alkoxy substitution [2] enables room-temperature discotic nematic materials compatible with solution processing. This is unattainable with HPB derivatives, which lack the extended ethynylene architecture required for columnar or discotic nematic packing [3].

High-Brightness OLED Emitters Requiring Quantitative Solution-State Fluorescence Quantum Yields

Differentially functionalized hexakis(phenylethynyl)benzene derivatives achieve near-100% fluorescence quantum yields in solution via symmetry engineering [4]. Procurement is indicated when HPB-based emitters, which rely on aggregation-induced emission, cannot meet brightness specifications in thin-film or dilute-solution device architectures.

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